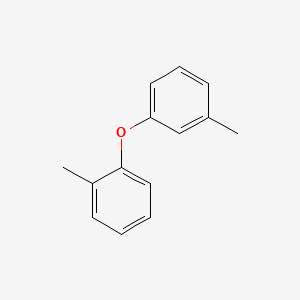

Benzene, 1-methyl-2-(3-methylphenoxy)-

Description

BenchChem offers high-quality Benzene, 1-methyl-2-(3-methylphenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-methyl-2-(3-methylphenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-(3-methylphenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-6-5-8-13(10-11)15-14-9-4-3-7-12(14)2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWTXXATIGRTML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216829 | |

| Record name | Benzene, 1-methyl-2-(3-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66658-61-5 | |

| Record name | 1-Methyl-2-(3-methylphenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66658-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methyl-2-(3-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066658615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-2-(3-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Advanced Structural Elucidation of Benzene, 1 Methyl 2 3 Methylphenoxy

Systematic IUPAC Nomenclature and Isomeric Considerations of the Compound

The systematic name for the compound "Benzene, 1-methyl-2-(3-methylphenoxy)-" according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-methyl-2-(3-methylphenoxy)benzene . This name is derived by treating the phenoxy group with a methyl substituent as a substituent on the primary benzene (B151609) ring, which also contains a methyl group. Alternatively, it can be named as 2,3'-dimethyldiphenyl ether . The numbering designates the positions of the methyl groups on the two phenyl rings bridged by an oxygen atom.

This compound belongs to a class of aromatic ethers known as diaryl ethers, which consist of an oxygen atom connected to two aryl groups. The specific structure of 1-methyl-2-(3-methylphenoxy)benzene is one of several positional isomers of dimethyldiphenyl ether. Isomers are molecules that have the same molecular formula (C₁₄H₁₄O) but different structural arrangements of atoms.

The isomeric considerations for this compound are extensive and can be categorized based on the relative positions of the substituents on the benzene rings:

Positional Isomers on the First Ring: The methyl group can be at the ortho- (2-), meta- (3-), or para- (4-) position relative to the phenoxy group. Similarly, the phenoxy group is attached to a tolyl (methylbenzene) group. For example, 1-methyl-3-(3-methylphenoxy)benzene and 1-methyl-4-(3-methylphenoxy)benzene are positional isomers.

Positional Isomers on the Second Ring: The methyl group on the phenoxy substituent can also be in the ortho-, meta-, or para- position. This gives rise to isomers such as 1-methyl-2-(2-methylphenoxy)benzene (B1618669) and 1-methyl-2-(4-methylphenoxy)benzene.

Combined Positional Isomerism: A combination of these variations results in a total of nine distinct positional isomers of methyl-substituted phenoxytoluene.

| Isomer Name | Position of Methyl Group (Ring 1) | Position of Methyl Group (Ring 2) |

|---|---|---|

| 1-methyl-2-(2-methylphenoxy)benzene | ortho (2) | ortho (2') |

| 1-methyl-2-(3-methylphenoxy)benzene | ortho (2) | meta (3') |

| 1-methyl-2-(4-methylphenoxy)benzene | ortho (2) | para (4') |

| 1-methyl-3-(2-methylphenoxy)benzene | meta (3) | ortho (2') |

| 1-methyl-3-(3-methylphenoxy)benzene | meta (3) | meta (3') |

| 1-methyl-3-(4-methylphenoxy)benzene | meta (3) | para (4') |

| 1-methyl-4-(2-methylphenoxy)benzene | para (4) | ortho (2') |

| 1-methyl-4-(3-methylphenoxy)benzene | para (4) | meta (3') |

| 1-methyl-4-(4-methylphenoxy)benzene | para (4) | para (4') |

Advanced Spectroscopic Characterization for Detailed Structural Elucidation

Application of Advanced NMR Spectroscopy for Conformational Analysis of Benzene, 1-methyl-2-(3-methylphenoxy)-

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of molecules like diaryl ethers. auremn.org.br The conformation of 1-methyl-2-(3-methylphenoxy)benzene is primarily defined by the torsion angles around the two C-O bonds of the ether linkage. These angles dictate the relative orientation of the two aromatic rings.

Advanced 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are employed for detailed conformational analysis. mdpi.com A NOESY experiment detects protons that are close in space (typically within 5 Å), allowing for the elucidation of through-space correlations. acs.org For 1-methyl-2-(3-methylphenoxy)benzene, NOESY can reveal correlations between the protons of one aromatic ring and the protons of the other, providing direct evidence for their spatial proximity and thus the preferred conformation.

For instance, a NOE correlation between the protons of the methyl group at the 2-position and specific protons on the 3-methylphenoxy ring would indicate a conformation where these groups are spatially close. The intensity of the NOESY cross-peaks is proportional to the inverse sixth power of the distance between the protons, allowing for a semi-quantitative estimation of inter-proton distances. By comparing experimental NOE data with distances calculated for different theoretical conformations (often obtained from computational modeling), the most stable solution-phase conformation can be determined. mdpi.com

| NMR Technique | Application in Structural Elucidation |

|---|---|

| 1H NMR | Provides information on the chemical environment of protons, including aromatic and methyl protons. |

| 13C NMR | Identifies the number and type of carbon atoms in the molecule. |

| COSY (Correlation Spectroscopy) | Identifies proton-proton spin-spin coupling networks within each aromatic ring. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds, helping to connect the two aromatic rings. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Detects through-space interactions between protons, which is crucial for determining the 3D conformation and the relative orientation of the two aryl rings. mdpi.com |

High-Resolution Mass Spectrometry for Isomeric Differentiation of Related Structures

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the characterization of 1-methyl-2-(3-methylphenoxy)benzene and its isomers. HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental formula (C₁₄H₁₄O). nih.gov This is a critical first step in identifying an unknown compound.

Beyond determining the molecular formula, tandem mass spectrometry (MS/MS) coupled with HRMS is used to differentiate between the various positional isomers. lcms.cz While isomers have the same exact mass, they often exhibit distinct fragmentation patterns upon collision-induced dissociation (CID). nih.gov The fragmentation of diaryl ethers is influenced by the position of the substituents on the aromatic rings.

For 1-methyl-2-(3-methylphenoxy)benzene, the fragmentation patterns in electron ionization (EI) mass spectrometry would likely involve cleavage of the C-O ether bonds. The presence of methyl groups at specific positions influences the stability of the resulting fragment ions. For example, an "ortho effect" can occur in the 2-substituted isomer, leading to unique fragmentation pathways that are not observed or are less prominent in the meta- and para-isomers. nih.gov These distinct fragmentation patterns serve as fingerprints for each isomer, enabling their unambiguous identification even when they cannot be separated chromatographically. nih.gov

| Mass Spectrometry Technique | Information Provided |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₄H₁₄O). nih.gov |

| Electron Ionization (EI-MS) | Generates a reproducible fragmentation pattern based on the molecule's structure. |

| Tandem Mass Spectrometry (MS/MS) | Allows for the isolation of the molecular ion and its subsequent fragmentation through collision-induced dissociation (CID), providing detailed structural information. lcms.cz |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates isomers based on their boiling points and retention times before they enter the mass spectrometer, aiding in their individual analysis. nih.gov |

X-ray Crystallography for Solid-State Structure Determination of the Compound and its Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org To perform this analysis, the compound must first be grown as a single crystal of sufficient quality. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed model of the electron density, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

For 1-methyl-2-(3-methylphenoxy)benzene, an X-ray crystal structure would provide unambiguous information about its solid-state conformation. This includes the exact values for the C-O-C bond angle and the dihedral angles that define the orientation of the two substituted benzene rings relative to each other. This experimental data is invaluable for validating and refining the results of theoretical conformational studies and for understanding intermolecular interactions, such as crystal packing forces, in the solid state.

While a specific crystal structure for 1-methyl-2-(3-methylphenoxy)benzene may not be publicly available, analysis of related diaryl ether structures in crystallographic databases provides insight into the expected geometric parameters. These studies generally show that the C-O-C bond angle in diaryl ethers is typically in the range of 116-120°, and the molecule adopts a non-planar, twisted conformation to minimize steric hindrance between the two aromatic rings.

| Structural Parameter | Information Obtained from X-ray Crystallography |

|---|---|

| Bond Lengths | Precise measurement of all interatomic distances (e.g., C-C, C-O, C-H). |

| Bond Angles | Accurate determination of angles between bonded atoms, such as the C-O-C angle of the ether linkage. |

| Torsion (Dihedral) Angles | Defines the conformation of the molecule, specifically the twist angle between the two aromatic rings. |

| Crystal Packing | Reveals how individual molecules are arranged in the crystal lattice and identifies any intermolecular interactions. |

Synthetic Methodologies and Strategies for Benzene, 1 Methyl 2 3 Methylphenoxy

Historical Perspectives on the Synthesis of Phenyl Ether Derivatives

The formation of the diaryl ether linkage is a foundational transformation in organic chemistry, with historical roots in the early 20th century. The classical approach to synthesizing compounds like Benzene (B151609), 1-methyl-2-(3-methylphenoxy)- has been dominated by the Ullmann condensation. wikipedia.orgresearchgate.net First reported by Fritz Ullmann in 1904, this reaction traditionally involves the copper-promoted coupling of an aryl halide with a phenol (B47542). organic-chemistry.orggoogle.com

To synthesize Benzene, 1-methyl-2-(3-methylphenoxy)-, a historical approach would involve reacting either 2-chlorotoluene (B165313) with 3-methylphenol or 3-chlorotoluene (B144806) with 2-methylphenol. The traditional Ullmann conditions were notably harsh, typically requiring:

High Temperatures: Often in excess of 200°C. wikipedia.orgresearchgate.net

Stoichiometric Copper: The reaction used stoichiometric or even greater amounts of copper, often in the form of copper powder or copper salts. researchgate.netnih.gov

Polar, High-Boiling Solvents: Solvents such as pyridine, dimethylformamide (DMF), or nitrobenzene (B124822) were commonly used. wikipedia.org

These severe conditions limited the reaction's applicability, especially for complex molecules with sensitive functional groups, and often resulted in low to moderate yields that were difficult to purify from the reaction mixture. researchgate.netumass.edu Another classical method, the Williamson ether synthesis, is highly effective for preparing alkyl phenyl ethers but is not suitable for creating bis-aryl ethers like the target compound, as aryl halides are generally unreactive toward nucleophilic substitution. wikipedia.org

Table 1: Comparison of Historical and Contemporary Phenyl Ether Synthesis Conditions

| Parameter | Historical Ullmann Reaction | Contemporary Catalytic Methods |

|---|---|---|

| Catalyst | Stoichiometric Copper Powder/Salts | Catalytic Cu, Pd, or Ni complexes |

| Temperature | 125-300 °C nih.gov | Room Temperature to ~110 °C acs.orgnih.gov |

| Solvent | High-boiling polar (e.g., DMF, Pyridine) wikipedia.org | Aprotic polar (e.g., Acetonitrile, DMSO, Toluene) organic-chemistry.orgnih.gov |

| Additives | None | Specialized Ligands (e.g., Phosphines, N,O-chelators) nih.govnih.gov |

| Yields | Low to moderate, often erratic wikipedia.org | Good to excellent, more reproducible organic-chemistry.orgacs.org |

Contemporary Approaches to Regioselective Synthesis of the Compound

Modern organic synthesis demands efficiency, selectivity, and mild reaction conditions, leading to the development of sophisticated methods for constructing diaryl ethers. The synthesis of an unsymmetrical molecule like Benzene, 1-methyl-2-(3-methylphenoxy)- requires precise control to ensure the correct aryl groups are joined and to prevent the formation of symmetrical side products (e.g., bis(2-methylphenyl) ether or bis(3-methylphenyl) ether). This is known as regioselective synthesis. organic-chemistry.orgnih.gov

Catalytic Strategies for O-Arylation Reactions

The limitations of the classical Ullmann reaction have been largely overcome by the introduction of catalytic systems, primarily based on copper and palladium. umass.edu

Modern Ullmann-Type Reactions: These reactions now use only a catalytic amount of a copper source (e.g., CuI or Cu₂O) in the presence of a ligand. organic-chemistry.orgacs.org The addition of ligands accelerates the reaction, allowing for significantly milder conditions (temperatures often below 110°C). nih.gov For the synthesis of the target compound, a catalyst system composed of CuI and a ligand like picolinic acid in a solvent such as DMSO could be employed to couple 2-iodotoluene (B57078) with 3-methylphenol. nih.govacs.org A variety of N,N- and N,O-chelating ligands have been shown to be effective. nih.gov

Buchwald-Hartwig O-Arylation: A major advancement in C-O bond formation is the palladium-catalyzed Buchwald-Hartwig reaction. rsc.orgorganic-chemistry.org This cross-coupling method is a powerful alternative to copper-based systems and is known for its high functional group tolerance. nih.govwikiwand.com The synthesis of Benzene, 1-methyl-2-(3-methylphenoxy)- via this method would involve reacting an aryl halide or triflate (e.g., 2-bromotoluene) with a phenol (e.g., 3-methylphenol) in the presence of a palladium catalyst and a bulky, electron-rich phosphine (B1218219) ligand. organic-chemistry.orgprinceton.edu

Chan-Lam Coupling: This copper-catalyzed method couples phenols with arylboronic acids. rsc.orgorganic-chemistry.org A potential route to the target compound would be the reaction of 2-methylphenylboronic acid with 3-methylphenol, promoted by a copper salt like copper(II) acetate. nih.govrsc.org

Other Novel Methods: Research continues to yield new strategies. Transition-metal-free O-arylation using diaryliodonium salts provides a mild route to unsymmetrical diaryl ethers. organic-chemistry.org More recently, methods that merge photoredox and nickel catalysis have been developed, allowing for C-O bond formation under very mild conditions. acs.org

Table 2: Overview of Modern Catalytic Systems for Diaryl Ether Synthesis

| Reaction Name | Metal Catalyst | Typical Ligands | Reactants | Reference |

|---|---|---|---|---|

| Modern Ullmann | Copper (e.g., CuI, Cu₂O) | Picolinic acid, Dimethylglyoxime, N-methylglycine | Aryl Halide + Phenol | organic-chemistry.orgnih.govacs.org |

| Buchwald-Hartwig | Palladium (e.g., Pd(OAc)₂) | Bulky Biarylphosphines (e.g., SPhos, XPhos) | Aryl Halide/Triflate + Phenol | rsc.orgorganic-chemistry.org |

| Chan-Lam | Copper (e.g., Cu(OAc)₂) | Often ligand-free or with amines | Arylboronic Acid + Phenol | nih.govrsc.org |

| Photoredox/Nickel | Nickel (e.g., NiBr₂(dtbpy)) | Bipyridine derivatives | Aryl Halide + Phenol | acs.org |

Novel Protecting Group Strategies in the Synthesis of the Compound

Protecting groups are temporary modifications of functional groups that prevent them from reacting under certain conditions. wiley.com In the direct synthesis of Benzene, 1-methyl-2-(3-methylphenoxy)- from 2-halotoluene and 3-methylphenol (or vice-versa), protecting groups are not strictly necessary as the hydroxyl group is the intended site of reaction.

However, if the synthesis were to start from more complex precursors containing other reactive functional groups (e.g., amines, carboxylic acids, or additional hydroxyls), protecting group strategies would be essential. jocpr.com For instance, if one of the methyl groups were a hydroxymethyl group (-CH₂OH), it would need to be protected to prevent it from competing with the phenolic hydroxyl group in the O-arylation reaction.

Key strategies include:

Orthogonal Protection: This involves using multiple protecting groups in one molecule that can be removed under different conditions without affecting each other. jocpr.com For a phenol, a benzyl (B1604629) (Bn) ether, which is removed by hydrogenolysis, could be used alongside a silyl (B83357) ether on an aliphatic alcohol, which is removed by a fluoride (B91410) source. oup.comacs.org

Common Phenol Protecting Groups: Phenolic hydroxyl groups can be protected as ethers (e.g., benzyl, p-methoxybenzyl (PMB)) or silyl ethers (e.g., tert-butyldimethylsilyl (TBDMS)). oup.comlibretexts.org The choice depends on the stability required for subsequent reaction steps and the conditions available for deprotection. libretexts.org

Table 3: Common Protecting Groups (PG) for Phenolic Hydroxyls

| Protecting Group | Abbreviation | Typical Removal Conditions | Reference |

|---|---|---|---|

| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | oup.comacs.org |

| para-Methoxybenzyl | PMB | Oxidative cleavage (DDQ, CAN) or strong acid | acs.orglibretexts.org |

| tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) or acid | libretexts.org |

| Acetyl | Ac | Base (e.g., K₂CO₃, MeOH) or acid | libretexts.org |

Green Chemistry Principles Applied to the Synthesis of Benzene, 1-methyl-2-(3-methylphenoxy)-

The principles of green chemistry aim to make chemical processes more environmentally benign. Applying these to the synthesis of diaryl ethers focuses on several key areas:

Solvent Choice: Efforts are being made to replace traditional volatile organic compounds (VOCs) with greener alternatives. Ionic liquids have been explored as reusable solvents and catalysts for ether synthesis. researchgate.net In some cases, reactions can be performed in water or under solvent-free conditions, often assisted by microwave irradiation. organic-chemistry.orgyoutube.com

Energy Efficiency: The move from high-temperature Ullmann reactions to milder, ligand-assisted catalytic processes significantly reduces energy consumption. nih.gov The use of microwave or ultrasound energy can also accelerate reactions, leading to shorter reaction times and lower energy input. researchgate.net

Atom Economy: Catalytic reactions like the Buchwald-Hartwig and Chan-Lam couplings have better atom economy than classical methods that use stoichiometric reagents. rsc.org

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanism is crucial for optimizing conditions and expanding the scope of a reaction. The mechanisms for the primary diaryl ether syntheses have been subjects of extensive study.

Ullmann Reaction Mechanism: The precise mechanism of the Ullmann reaction has been debated. While early proposals involved radical intermediates, kinetic and spectroscopic studies have largely ruled this out. umass.eduwikipedia.org A widely accepted pathway involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org More recent investigations suggest a catalytic cycle involving the oxidative addition of the aryl halide to a Cu(I) species to form a transient Cu(III) intermediate, followed by reductive elimination to form the C-O bond and regenerate the Cu(I) catalyst. acs.org

Buchwald-Hartwig O-Arylation Mechanism: The mechanism of this palladium-catalyzed reaction is better understood and proceeds through a well-defined catalytic cycle:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Deprotonation/Ligand Exchange: The phenol is deprotonated by a base, and the resulting phenoxide displaces the halide on the palladium center.

Reductive Elimination: The diaryl ether product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the cycle. organic-chemistry.org The bulky phosphine ligands are critical as they promote the reductive elimination step and prevent catalyst deactivation. wikiwand.com

Chemical Reactivity and Reaction Mechanisms of Benzene, 1 Methyl 2 3 Methylphenoxy

Electrophilic Aromatic Substitution Reactions on the Compound

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In 2,3'-dimethyldiphenyl ether, both aromatic rings can undergo substitution, and the positions of attack are directed by the existing substituents. The phenoxy group (-OAr) is an ortho, para-directing activator, while the methyl group (-CH₃) is also an ortho, para-directing activator, albeit weaker than the phenoxy group.

Ring A (2-methylphenyl ring): This ring is activated by the phenoxy group at position 2 and the methyl group at position 1. The phenoxy group is a stronger activating group and will primarily direct incoming electrophiles to the positions ortho and para to it (positions 3 and 5, and position 7, which is equivalent to 3). The methyl group directs to its ortho and para positions (positions 6 and 4). The combined directing effects would favor substitution at positions 4 and 6. Steric hindrance from the bulky phenoxy group might disfavor substitution at position 3.

Ring B (3-methylphenyl ring): This ring is activated by the ether oxygen (alkoxy-like substituent) at position 1' and the methyl group at position 3'. The ether linkage is an ortho, para-director, favoring substitution at positions 2', 4', and 6'. The methyl group also directs ortho and para, favoring positions 2', 4', and 6'. Therefore, electrophilic attack is strongly favored at the 2', 4', and 6' positions of this ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. wikipedia.orgyoutube.comresearchgate.net For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of nitro-substituted isomers, with the substitution pattern dictated by the directing effects described above. google.commasterorganicchemistry.comresearchgate.net

| Reaction | Typical Reagents | Expected Major Products (Regiochemistry) |

| Nitration | HNO₃, H₂SO₄ | Substitution at positions 4, 6, 2', 4', and 6' |

| Bromination | Br₂, FeBr₃ | Substitution at positions 4, 6, 2', 4', and 6' |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at positions 4, 6, 2', 4', and 6' (less reactive due to complexation) |

Nucleophilic Aromatic Substitution Reactions Involving the Phenoxy Moiety

Nucleophilic aromatic substitution (SNA) on diaryl ethers is generally difficult unless the aromatic ring is activated by strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group. researchgate.net In the case of 2,3'-dimethyldiphenyl ether, both rings are substituted with electron-donating methyl groups, making them electron-rich and thus poor substrates for SNA.

For the phenoxy moiety to act as a leaving group, the reaction would require cleavage of the C-O ether bond. This is typically achieved under harsh conditions and is not a facile process for unsubstituted or electron-rich diaryl ethers. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a common method for forming ethers but not for cleaving the aryl-oxygen bond in this context. masterorganicchemistry.comlibretexts.org

However, intramolecular nucleophilic aromatic substitution can occur in suitably substituted diaryl ethers, a reaction known as the Smiles rearrangement. numberanalytics.com This typically requires an activating EWG on one of the aromatic rings and a nucleophilic group tethered to the other. For the parent compound 2,3'-dimethyldiphenyl ether, such a rearrangement is not expected to occur without further functionalization.

Oxidation Reactions of the Methyl and Aromatic Moieties in Benzene (B151609), 1-methyl-2-(3-methylphenoxy)-

The methyl groups and the aromatic rings of 2,3'-dimethyldiphenyl ether are susceptible to oxidation under appropriate conditions.

Oxidation of Methyl Groups: The benzylic methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgmasterorganicchemistry.comiosrjournals.org This reaction proceeds via a radical mechanism involving the abstraction of a benzylic hydrogen. Treatment of 2,3'-dimethyldiphenyl ether with hot, alkaline KMnO₄ followed by acidic workup would be expected to yield the corresponding dicarboxylic acid, 2-(3-carboxyphenoxy)benzoic acid. Milder oxidation conditions could potentially lead to the formation of aldehydes or alcohols, though these are often difficult to isolate as they are readily oxidized further. youtube.com

Oxidation of Aromatic Rings: The aromatic rings are generally resistant to oxidation under mild conditions. However, under vigorous conditions, such as with ozone or hot, concentrated permanganate, the rings can be cleaved. The ether linkage itself is relatively stable to oxidation.

| Oxidizing Agent | Target Moiety | Expected Product |

| Hot, alkaline KMnO₄ | Methyl groups | 2-(3-carboxyphenoxy)benzoic acid |

| Milder oxidizing agents | Methyl groups | Potentially aldehydes or alcohols (often over-oxidized) |

| Ozone, followed by workup | Aromatic rings | Ring cleavage products |

Reduction Pathways of the Aromatic Rings

The aromatic rings of 2,3'-dimethyldiphenyl ether can be reduced to cyclohexyl rings under catalytic hydrogenation conditions. This typically requires high pressures of hydrogen gas and a metal catalyst such as rhodium, ruthenium, or nickel. nih.govsemanticscholar.org The reaction proceeds via the stepwise addition of hydrogen atoms to the aromatic rings. Given the presence of two aromatic rings, partial or complete reduction is possible depending on the reaction conditions.

The Birch reduction, which employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, can also be used to reduce aromatic rings. This reaction typically yields non-conjugated 1,4-cyclohexadienes. The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents. For the two rings in 2,3'-dimethyldiphenyl ether, different reduction products would be anticipated.

Mechanistic Studies of Rearrangement Reactions Involving the Ether Linkage

The ether linkage in diaryl ethers can participate in rearrangement reactions, most notably the Fries rearrangement and the Smiles rearrangement.

Fries Rearrangement: The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgthermofisher.comorganic-chemistry.orgbyjus.comsigmaaldrich.com While 2,3'-dimethyldiphenyl ether is not a phenolic ester, if it were acylated on one of the rings and then subjected to Fries rearrangement conditions, it would not undergo the classical rearrangement as there is no ester group directly attached to the aromatic ring via an oxygen atom. However, a related reaction, the photo-Fries rearrangement, can occur with diaryl ethers, leading to the formation of hydroxybiphenyls.

Smiles Rearrangement: As mentioned earlier, the Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. numberanalytics.com For a Smiles-type rearrangement to occur with a derivative of 2,3'-dimethyldiphenyl ether, one of the rings would need to be activated by a strong electron-withdrawing group, and a nucleophilic center would need to be present on a side chain attached to the other ring. The reaction proceeds through a spirocyclic Meisenheimer-like intermediate. For the parent compound, this reaction is not applicable.

Other rearrangements, such as the Wittig rearrangement, are typically associated with allylic or benzylic ethers and are not directly applicable to diaryl ethers like 2,3'-dimethyldiphenyl ether. wikipedia.orgorganic-chemistry.org

Kinetic and Thermodynamic Aspects of Reactions Involving the Compound

Kinetics: The rates of electrophilic aromatic substitution will be influenced by the electron-donating nature of the methyl and phenoxy groups, which activate the rings towards attack. Steric hindrance will also play a significant role in determining the relative rates of substitution at different positions. For instance, substitution at the sterically hindered positions ortho to the bulky substituents will likely be slower than at less hindered positions. rsc.org

Thermodynamics: The thermodynamic stability of the products will influence the product distribution in reversible reactions. For example, in Friedel-Crafts alkylation, which can be reversible, the thermodynamically most stable isomer will be favored under conditions of thermodynamic control. The synthesis of dimethyl ether from methanol (B129727) is an exothermic process, and high temperatures can limit the formation of the ether. researchgate.netnih.govmdpi.come3s-conferences.org While this is not directly the formation of the title compound, it provides a general thermodynamic principle for ether formation.

The Gibbs free energy change for reactions such as oxidation and hydrogenation will be significantly negative, indicating that these reactions are thermodynamically favorable. However, the kinetic barriers may be high, requiring catalysts or harsh conditions to proceed at a reasonable rate.

Derivatization and Functionalization Strategies for Benzene, 1 Methyl 2 3 Methylphenoxy

Strategies for Selective Functionalization of the Aromatic Rings

The primary challenge in the functionalization of Benzene (B151609), 1-methyl-2-(3-methylphenoxy)- lies in achieving regioselectivity—the ability to direct a chemical modification to a specific position on one of the two non-equivalent aromatic rings. The electronic and steric environments of the two rings are subtly different, a feature that can be exploited to control reaction outcomes.

The toluene (B28343) ring is activated by the methyl group and the electron-donating phenoxy group, both of which are ortho-, para-directing for electrophilic aromatic substitution. The 3-methylphenoxy ring is also activated, but the directing effects of the ether oxygen and the meta-positioned methyl group are more complex.

Directed Ortho-Metalation (DoM): A powerful strategy for achieving regioselectivity is Directed Ortho-Metalation. In this approach, a functional group on the aromatic ring directs a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position, creating a reactive organometallic intermediate. While the parent molecule lacks a classical directing group, synthetic analogues incorporating groups like amides or carbamates can be used to direct metalation to a specific ring. For example, an analogue with a carbamate (B1207046) group could direct lithiation to the adjacent position. researchgate.net

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation are fundamental for introducing functional groups onto aromatic rings. The regiochemical outcome is governed by the directing effects of the existing substituents. For Benzene, 1-methyl-2-(3-methylphenoxy)-, the interplay between the activating methyl and phenoxy groups will likely lead to a mixture of products. However, by carefully controlling reaction conditions (temperature, catalyst, and solvent), it may be possible to favor substitution on one ring over the other. For instance, steric hindrance around the toluene ring might favor substitution on the less hindered positions of the 3-methylphenoxy ring under certain conditions.

Below is an illustrative table of potential regioselective reactions.

| Reaction | Reagents | Potential Major Product(s) | Controlling Factors |

| Nitration | HNO₃, H₂SO₄ | Nitration on the toluene ring (ortho/para to methyl/phenoxy) | Temperature, reaction time |

| Bromination | Br₂, FeBr₃ | Bromination on either ring, likely multiple isomers | Catalyst, solvent polarity |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylation on the more activated positions | Steric hindrance of acylating agent |

Synthesis of Structurally Related Analogues and Homologues

The synthesis of analogues and homologues of Benzene, 1-methyl-2-(3-methylphenoxy)- allows for systematic exploration of structure-activity relationships. The most common methods for constructing the diaryl ether core are transition-metal-catalyzed cross-coupling reactions.

Ullmann Condensation: This classical method involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. To synthesize the parent compound, one could react 2-bromotoluene (B146081) with 3-methylphenol or 3-bromotoluene (B146084) with 2-methylphenol in the presence of a copper catalyst and a base. Variations of this method allow for the synthesis of a wide range of analogues by simply changing the starting phenol and aryl halide. nih.govnih.gov

Buchwald-Hartwig C-O Coupling: A more modern and often higher-yielding alternative to the Ullmann condensation is the palladium-catalyzed Buchwald-Hartwig coupling. This reaction is known for its broad substrate scope and tolerance of various functional groups, making it ideal for synthesizing highly functionalized diaryl ethers. nih.gov

The table below outlines synthetic routes to potential analogues.

| Analogue Name | Starting Material 1 | Starting Material 2 | Coupling Method |

| Benzene, 1-ethyl-2-(3-methylphenoxy)- | 2-Bromoethylbenzene | 3-Methylphenol | Buchwald-Hartwig |

| Benzene, 1-methyl-2-(4-methylphenoxy)- | 2-Bromotoluene | 4-Methylphenol | Ullmann Condensation |

| Benzene, 1-methyl-2-(3-methoxyphenoxy)- | 2-Bromotoluene | 3-Methoxyphenol | Buchwald-Hartwig |

A study on a related compound, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, demonstrates the synthesis of a more complex analogue where further functionalization has been achieved. mdpi.com

Introduction of Diverse Functional Groups via Late-Stage Derivatization

Late-stage functionalization (LSF) is a powerful strategy in modern synthetic chemistry that involves introducing functional groups into a complex molecule at a late step in the synthesis. acs.orgresearchgate.net This avoids the need for a lengthy de novo synthesis for each new derivative. researchgate.net For a molecule like Benzene, 1-methyl-2-(3-methylphenoxy)-, LSF could be used to rapidly generate a library of analogues for screening purposes.

C-H Activation: One of the most direct LSF methods is transition-metal-catalyzed C-H activation. nih.gov This approach allows for the direct conversion of a carbon-hydrogen bond into a carbon-functional group bond, bypassing the need for pre-functionalized starting materials. For instance, palladium or rhodium catalysts could potentially be used to selectively arylate or alkylate specific C-H bonds on either of the aromatic rings. nih.govrsc.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligand, and directing group. nih.gov

Oxidation of Methyl Groups: The benzylic methyl groups on the molecule are susceptible to oxidation. Using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), the methyl groups can be converted into carboxylic acids. These carboxylic acid derivatives can then serve as handles for further functionalization, such as conversion to esters, amides, or other functional groups. A patent for the synthesis of a related tetramethoxytoluene describes a similar oxidation of a methyl group to a phenol, which is then methylated. google.com

Halogenation and Cross-Coupling: As mentioned in section 4.1, the aromatic rings can be halogenated. The resulting aryl halides are versatile intermediates for a wide range of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a vast diversity of substituents, including other aryl groups, alkenes, and alkynes, thereby dramatically increasing the molecular complexity and diversity of the synthesized derivatives.

An illustrative table of late-stage derivatization reactions is provided below.

| Functionalization Type | Reagents/Catalyst | Functional Group Introduced | Potential Application |

| C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide | Aryl | Modification of electronic properties |

| Benzylic Oxidation | KMnO₄ | Carboxylic Acid | Introduction of a handle for further chemistry |

| Suzuki Coupling (post-bromination) | Pd(PPh₃)₄, Arylboronic acid, Base | Biaryl | Building block for larger conjugated systems |

Through the strategic application of these derivatization and functionalization strategies, the chemical space around Benzene, 1-methyl-2-(3-methylphenoxy)- can be systematically and efficiently explored, paving the way for the discovery of new molecules with novel and useful properties.

Computational and Theoretical Studies of Benzene, 1 Methyl 2 3 Methylphenoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. For a molecule like Benzene (B151609), 1-methyl-2-(3-methylphenoxy)-, these methods would provide critical insights into its geometry, stability, and potential reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For Benzene, 1-methyl-2-(3-methylphenoxy)-, DFT would be employed to investigate its conformational isomers, which arise from rotation around the C-O-C ether linkage.

The key parameters of interest are the two dihedral angles (φ1: C-O-C-C and φ2: C-C-O-C) that define the orientation of the two phenyl rings relative to each other. A DFT study would typically involve:

Potential Energy Surface (PES) Scan: Systematically rotating one or both dihedral angles to map the energy as a function of conformation.

Geometry Optimization: Identifying and optimizing the structures of energy minima (stable conformers) and transition states (barriers to rotation).

For the parent diphenyl ether, DFT calculations have shown that the lowest energy conformation is a "skewed" or "twisted" structure, and not a planar or perpendicular one. researchgate.net The presence of methyl groups in the 2 and 3' positions on Benzene, 1-methyl-2-(3-methylphenoxy)- would introduce steric hindrance, significantly influencing the preferred dihedral angles and the energy barriers between conformers compared to the unsubstituted parent compound. A hypothetical data table of results from such a study is presented below.

Table 1: Hypothetical DFT Results for Conformational Analysis of Benzene, 1-methyl-2-(3-methylphenoxy)- (Note: This data is illustrative and not from actual published research on this specific molecule.)

| Conformer | Dihedral Angle φ1 (°) | Dihedral Angle φ2 (°) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|---|

| Global Minimum | ~30 | ~125 | 0.00 | ~4.5 |

| Local Minimum | ~150 | ~55 | 1.20 | |

| Transition State | 0 | 90 | 4.50 | - |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. While more computationally expensive than DFT, they are often used to obtain highly accurate single-point energies for conformations previously optimized with DFT. This approach, known as a composite method, refines the energetic landscape, providing a more reliable prediction of the relative stabilities of different conformers and the heights of the barriers separating them. For flexible molecules, this is crucial for understanding their dynamic behavior at finite temperatures. chemrxiv.org

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the isotropic shielding values of nuclei (e.g., ¹H and ¹³C). uncw.edu These values can then be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. Such predictions are invaluable for assigning peaks in experimental spectra.

IR Spectroscopy: Following a geometry optimization, a frequency calculation is performed. This calculation yields the vibrational frequencies and their corresponding intensities. nih.gov The resulting data can be plotted to generate a theoretical IR spectrum, which helps in identifying characteristic functional group vibrations, such as the C-O-C ether stretch or C-H vibrations of the aromatic rings and methyl groups.

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations describe static structures and energy landscapes, Molecular Dynamics (MD) simulations are used to model the time-dependent behavior of molecules. researchgate.netamanote.com An MD simulation would treat the atoms of Benzene, 1-methyl-2-(3-methylphenoxy)- as classical particles moving under the influence of a force field. rsc.org

For this molecule, an MD simulation could:

Reveal the accessible conformational space at a given temperature.

Determine the timescales of transitions between different stable conformers.

Simulate how the molecule interacts with a solvent or other molecules in its environment.

This technique provides a bridge between the static, zero-kelvin picture from quantum chemistry and the dynamic behavior of the molecule in real-world conditions. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical regression models that correlate the structural or physicochemical features of molecules (known as descriptors) with their macroscopic properties. consensus.appmdpi.com

Although no specific QSPR model for Benzene, 1-methyl-2-(3-methylphenoxy)- has been found, studies on related diphenyl ethers have established robust models for predicting properties like vapor pressure, n-octanol/water partition coefficients, and water solubility. nih.gov To build a QSPR model that includes this compound, one would first calculate a variety of molecular descriptors.

Table 2: Examples of Descriptors Used in QSPR Modeling for Ethers (Note: This table lists descriptor types commonly used in the field.)

| Descriptor Category | Example Descriptors | Property Predicted |

|---|---|---|

| Constitutional | Molecular Weight, Atom Counts | Boiling Point |

| Topological | Wiener Index, Connectivity Indices | Vapor Pressure |

| Quantum-Chemical | Total Energy, Dipole Moment, Polarizability | Solubility |

| Geometric | Molecular Volume, Surface Area | Partition Coefficient |

These descriptors, once calculated for a series of related ether compounds with known experimental properties, would be used to train a statistical model. This model could then be used to predict the properties of new or unmeasured compounds like Benzene, 1-methyl-2-(3-methylphenoxy)-. nih.govresearchgate.net

Environmental Fate and Abiotic Transformation Pathways of Benzene, 1 Methyl 2 3 Methylphenoxy

Photodegradation Mechanisms under Environmental Conditions

Photodegradation, the breakdown of compounds by light, is a significant transformation pathway for many organic chemicals in the environment. For Benzene (B151609), 1-methyl-2-(3-methylphenoxy)-, its susceptibility to photodegradation is influenced by its ability to absorb light in the environmentally relevant spectrum (wavelengths >290 nm).

Detailed research on structurally similar compounds provides insight into the likely photodegradation mechanisms. Diphenyl ether, a core component of the target molecule's structure, contains chromophores that absorb sunlight, suggesting it may be susceptible to direct photolysis. nih.gov Studies on polybrominated diphenyl ethers (PBDEs), which share the same ether linkage, show that photodegradation primarily occurs through the cleavage of the carbon-bromine bonds. mdpi.comacs.org This indicates that the diphenyl ether structure itself can be broken down by light energy.

Other related compounds, like cresols and toluene (B28343), show varied responses to light. Cresols are relatively stable under visible light but can be degraded by UV irradiation, a process significantly enhanced in the presence of photocatalysts like zinc oxide (ZnO). researchgate.netmdpi.com Toluene is generally not subject to direct photolysis by sunlight but undergoes degradation through photocatalytic processes, often mediated by titanium dioxide (TiO2). epa.govacs.org The presence of water vapor is often beneficial for the complete mineralization of toluene during photocatalysis. acs.org

For Benzene, 1-methyl-2-(3-methylphenoxy)-, it is anticipated that photodegradation will occur through two primary mechanisms:

Direct Photolysis: The phenoxy group is likely to absorb sufficient solar radiation to cause direct cleavage of the ether bond or transformation of the aromatic rings.

Indirect Photolysis: In the presence of naturally occurring photosensitizers (like humic acids in water) or photocatalytic mineral surfaces (like TiO2 in soil), the rate of degradation would be significantly accelerated. The reaction would likely involve the generation of reactive oxygen species that attack the molecule.

The degradation products would likely include hydroxylated derivatives, and cleavage of the ether bond could result in the formation of cresol (B1669610) and toluene-like intermediates.

Table 1: Photodegradation Characteristics of Structurally Similar Compounds

| Compound | Direct Photolysis Potential | Key Mechanisms & Notes |

|---|---|---|

| Diphenyl Ether | Yes, absorbs at λ >290 nm nih.gov | Susceptible to direct breakdown by sunlight. nih.gov |

| Cresols | Low under visible light researchgate.net | Degradation is enhanced by UV light and photocatalysts (e.g., ZnO). mdpi.com |

| Toluene | No epa.gov | Degrades via indirect photocatalysis (e.g., TiO2); humidity is beneficial. epa.govacs.org |

Hydrolytic Stability and Degradation Pathways

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkage in many organic compounds can be susceptible to hydrolysis under certain conditions (e.g., high temperature, extreme pH).

However, the ether bond in aromatic ethers like diphenyl ether is known to be highly stable and resistant to hydrolysis under typical environmental conditions. Similarly, compounds like toluene and cresols lack functional groups that are readily hydrolyzable. epa.govnih.gov Therefore, hydrolysis is not considered an important environmental fate process for these surrogate compounds.

Based on this evidence, Benzene, 1-methyl-2-(3-methylphenoxy)- is expected to be hydrolytically stable. The ether linkage connecting the two aromatic rings is resistant to cleavage by water at ambient temperatures and environmentally relevant pH values (typically pH 5-9). Consequently, hydrolysis is not a significant degradation pathway for this compound in aquatic environments.

Oxidation Processes in Atmospheric and Aquatic Environments

Oxidation, particularly by photochemically produced radicals, is a primary degradation pathway for many volatile and semi-volatile organic compounds in the atmosphere and in sunlit surface waters.

In the atmosphere, the dominant oxidant is the hydroxyl radical (•OH). hydrogenlink.com The reaction with •OH is expected to be the most significant atmospheric removal process for Benzene, 1-methyl-2-(3-methylphenoxy)-.

Diphenyl ether in the vapor phase is degraded by reacting with hydroxyl radicals, with an estimated atmospheric half-life of about 3 days. nih.gov

Toluene is also primarily removed from the atmosphere through its reaction with •OH radicals, with a much shorter half-life ranging from a few hours to just over a day. epa.govnih.gov This reaction can proceed via two main pathways: H-atom abstraction from the methyl group to form a benzyl (B1604629) radical, or •OH addition to the aromatic ring, which predominantly leads to the formation of cresols. nih.govnih.govacs.org

Cresols themselves react very rapidly with hydroxyl radicals, making this the dominant degradation pathway in the air. nih.gov At night, reaction with the nitrate (B79036) radical (NO3•) can also be a significant removal process. nih.gov

Given its structure, Benzene, 1-methyl-2-(3-methylphenoxy)- will be susceptible to oxidation by •OH radicals. The reaction can occur at multiple sites: addition to either of the aromatic rings, or hydrogen abstraction from the two methyl groups. This atmospheric oxidation will lead to the formation of various hydroxylated and ring-opened products. The atmospheric half-life is predicted to be in the range of hours to a few days, similar to its structural analogues.

Table 2: Atmospheric Oxidation Data for Structurally Similar Compounds

| Compound | Primary Oxidant | Estimated Atmospheric Half-life |

|---|---|---|

| Diphenyl Ether | Hydroxyl Radical (•OH) nih.gov | ~3 days nih.gov |

| Toluene | Hydroxyl Radical (•OH) epa.govnih.gov | 3 hours to ~1 day epa.gov |

| Cresols | Hydroxyl Radical (•OH), Nitrate Radical (NO3•) nih.gov | Rapid (hours) |

Adsorption and Desorption Behavior in Soil and Sediment Matrices

The tendency of an organic compound to bind to soil and sediment particles is a critical factor in determining its mobility and bioavailability. This behavior is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).

The structural components of Benzene, 1-methyl-2-(3-methylphenoxy)- suggest it will have a significant affinity for organic matter.

Diphenyl ether has a reported Koc value of approximately 1950, which indicates it has low mobility in soil and is likely to adsorb to soil and sediment particles. nih.govechemi.com

Toluene , being less hydrophobic, has much lower Koc values, typically ranging from 37 to 178, indicating it has moderate to very high mobility in soil. epa.gov

Cresols are considered to be slightly to highly mobile in soil, depending on the specific isomer and the organic carbon content of the soil. who.int

Considering its larger molecular size and dual aromatic ring structure, Benzene, 1-methyl-2-(3-methylphenoxy)- is expected to be more similar to diphenyl ether in its adsorption behavior. It is predicted to have a relatively high Koc value, leading to low to moderate mobility in soil. This means the compound will tend to partition from water into the organic fraction of soils and sediments, reducing its concentration in the aqueous phase and limiting its potential to leach into groundwater. Desorption would likely be a slow process, potentially leading to long-term persistence in contaminated soils and sediments.

Volatilization and Atmospheric Transport Considerations

Volatilization is the process by which a substance evaporates from soil or water into the air. It is a key transport mechanism for compounds with sufficient vapor pressure and a low affinity for the matrix they are in. The Henry's Law constant (H) is a key parameter that describes the partitioning of a chemical between air and water.

The potential for Benzene, 1-methyl-2-(3-methylphenoxy)- to volatilize can be inferred from its structural analogues.

Diphenyl ether has a vapor pressure of 2.25 x 10⁻² mm Hg at 25°C and a Henry's Law constant estimated at 2.8 x 10⁻⁴ atm-m³/mol. nih.gov These values indicate that diphenyl ether will exist as a vapor in the atmosphere and that volatilization from moist soil and water surfaces is an important fate process. nih.govechemi.com The volatilization half-life from a model river is estimated to be just 4 hours. nih.gov

Toluene is a volatile liquid with a high vapor pressure (28.4 mm Hg at 25°C) and readily evaporates from both soil and water surfaces. nih.govcdc.gov Evaporation is a primary loss mechanism for toluene in aquatic systems. epa.gov

Cresols are also known to be transported in the atmosphere through their vapor phase. who.int

Benzene, 1-methyl-2-(3-methylphenoxy)- is a larger molecule and is expected to have a lower vapor pressure than toluene but likely in a range that still permits volatilization. Its Henry's Law constant is anticipated to be similar to that of diphenyl ether. Therefore, volatilization from water and moist soil surfaces is expected to be a significant environmental transport pathway. Once in the atmosphere, the compound can be transported over long distances before being removed by oxidation or deposition.

Table 3: Physical Properties Related to Volatilization for Surrogate Compounds

| Compound | Vapor Pressure (at 25°C) | Henry's Law Constant (atm-m³/mol) | Volatilization Potential |

|---|---|---|---|

| Diphenyl Ether | 2.25 x 10⁻² mm Hg nih.gov | 2.8 x 10⁻⁴ nih.gov | High from water/moist soil nih.gov |

| Toluene | 28.4 mm Hg nih.gov | 6.64 x 10⁻³ | Very high from water/soil epa.govnih.gov |

| Cresols | ~0.11 - 0.37 mm Hg | ~1.3 x 10⁻⁶ - 2.4 x 10⁻⁶ | Moderate from water/moist soil |

Advanced Analytical Methodologies for the Detection and Quantification of Benzene, 1 Methyl 2 3 Methylphenoxy

Advanced Chromatographic Techniques (e.g., GCxGC, LC-HRMS) for Trace Analysis

Trace analysis of Benzene (B151609), 1-methyl-2-(3-methylphenoxy)- often contends with complex sample matrices and the presence of structurally similar isomers. Advanced chromatographic techniques provide the necessary resolving power and sensitivity to overcome these challenges.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful separation technique that offers significantly enhanced resolution compared to conventional one-dimensional GC. mosh-moah.de In GCxGC, the sample is subjected to two distinct separation stages. The first dimension typically separates compounds based on their volatility, while the second dimension provides a separation based on polarity. mosh-moah.de This orthogonal separation mechanism distributes peaks across a two-dimensional plane, effectively separating co-eluting compounds from complex mixtures and distinguishing isomers. For Benzene, 1-methyl-2-(3-methylphenoxy)-, GCxGC can separate it from other dimethyl diphenyl ether isomers, providing a distinct "blob" in the 2D chromatogram for accurate quantification. mosh-moah.de Detection is commonly performed using a flame ionization detector (FID) for quantification or a time-of-flight mass spectrometer (TOF-MS) for definitive identification. mosh-moah.de

| Parameter | Typical Condition | Purpose |

|---|---|---|

| First Dimension (1D) Column | Non-polar (e.g., DB-5ms, 30 m x 0.25 mm id) | Separation by boiling point/volatility. |

| Second Dimension (2D) Column | Polar (e.g., DB-17ms, 1-2 m x 0.1 mm id) | Separation by polarity. |

| Modulator | Thermal (Cryogenic) or Flow-based | Traps and re-injects 1D effluent into the 2D column. |

| Modulation Period | 2-8 seconds | Determines the sampling rate from the 1D column. |

| Detector | TOF-MS or FID | Provides mass spectral data for identification and signal for quantification. |

| Expected Outcome | Enhanced separation of Benzene, 1-methyl-2-(3-methylphenoxy)- from isomers and matrix components, leading to higher accuracy and lower detection limits. |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is another cornerstone for the trace analysis of organic molecules. nih.gov This technique is particularly advantageous for compounds that are thermally labile or not easily volatilized. LC-HRMS provides exceptional selectivity and sensitivity, enabling the confident identification and quantification of target compounds in intricate samples. ijpsm.com Using mass analyzers like Orbitrap or TOF, HRMS delivers accurate mass measurements with errors in the low ppm range. This precision allows for the determination of the elemental composition of the analyte, greatly reducing ambiguity and confirming the identity of Benzene, 1-methyl-2-(3-methylphenoxy)-. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| LC Column | Reversed-Phase (e.g., C18, 50-150 mm length) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water (with formic acid) | Elutes compounds from the column with increasing organic content. |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Generates gas-phase ions from the eluted analyte. |

| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) | Measures mass-to-charge ratio with high resolution and accuracy. |

| Detection Limit | ng/g to pg/g range | Dependent on matrix and instrument sensitivity. nih.gov |

| Expected Outcome | Unambiguous identification based on retention time and accurate mass, with high sensitivity for trace-level quantification. |

Spectroscopic Methods for In-Situ Monitoring (e.g., SERS, advanced FTIR)

In-situ monitoring provides real-time data without the need for extensive sample collection and preparation. Spectroscopic methods are particularly well-suited for this purpose.

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a highly sensitive vibrational spectroscopy technique capable of detecting trace amounts of analytes, sometimes down to the single-molecule level. nih.gov The technique relies on the enhancement of the Raman scattering signal from molecules adsorbed onto or very close to a nanostructured metallic surface, typically gold (Au) or silver (Ag). mdpi.com For in-situ monitoring of Benzene, 1-methyl-2-(3-methylphenoxy)-, a SERS-active substrate could be deployed in the environment of interest (e.g., a water stream). The resulting SERS spectrum provides a unique "fingerprint" of the molecule, allowing for its specific detection and quantification. polimi.it The development of portable Raman spectrometers has made field deployment of SERS increasingly feasible.

| Parameter | Description |

|---|---|

| SERS Substrate | Colloidal gold or silver nanoparticles, or nanostructured surfaces (e.g., silver-coated silicon wafers). |

| Excitation Laser | Visible or near-infrared (e.g., 633 nm, 785 nm) to minimize fluorescence. |

| Detection Principle | Enhancement of the Raman signal of the analyte upon adsorption to the substrate, providing a characteristic vibrational spectrum. |

| Key Advantage | High sensitivity and specificity, enabling rapid, real-time, and potentially remote monitoring. |

Advanced Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a well-established technique for identifying functional groups within a molecule. researchgate.net The infrared spectrum of Benzene, 1-methyl-2-(3-methylphenoxy)- would show characteristic absorption bands for the C-O-C ether linkage (typically in the 1300-1000 cm⁻¹ region) and aromatic C-H and C=C bonds. spectroscopyonline.comlibretexts.org Advanced FTIR techniques, such as Attenuated Total Reflectance (ATR)-FTIR, allow for the direct analysis of liquid or solid samples with minimal preparation. youtube.com An ATR probe could be used for in-situ process monitoring or surface analysis, providing immediate feedback on the presence or absence of the target compound. FTIR microscopy can also be used to create chemical maps of a surface, identifying the spatial distribution of the compound. youtube.com

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (from methyl group) | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Aromatic C-O Asymmetric Stretch | 1300 - 1200 spectroscopyonline.com |

| C-O-C Stretch | 1150 - 1050 libretexts.org |

Electrochemical Sensors and Detection Principles

Electrochemical sensors offer a compelling alternative for the detection of specific analytes due to their high sensitivity, rapid response, low cost, and potential for miniaturization. aidic.itnih.gov The fundamental principle involves the interaction of the target analyte with a specially designed electrode surface, which results in a measurable electrical signal (e.g., current or potential).

For the detection of Benzene, 1-methyl-2-(3-methylphenoxy)-, a sensor could be developed based on its electrochemical oxidation or reduction. A working electrode, such as a glassy carbon electrode (GCE), would be modified with a material that enhances the electrochemical response and selectivity towards the target molecule. nih.gov Modifying materials could include nanomaterials (like carbon nanotubes or graphene), conductive polymers, or specific recognition elements. nih.gov Voltammetric techniques, such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV), are often employed for quantitative analysis as they provide high sensitivity and can reduce background signal. nih.gov The peak current generated in the voltammogram would be proportional to the concentration of the analyte.

| Sensor Component | Material/Technique Example | Function |

|---|---|---|

| Working Electrode | Glassy Carbon, Gold, or Platinum | Site of the electrochemical reaction with the analyte. |

| Modification Material | Graphene, Carbon Nanotubes, Metal Nanoparticles, or Molecularly Imprinted Polymers | Enhances sensitivity, selectivity, and electron transfer kinetics. |

| Reference Electrode | Ag/AgCl | Provides a stable potential reference. |

| Counter Electrode | Platinum Wire | Completes the electrical circuit. |

| Detection Technique | Differential Pulse Voltammetry (DPV) | Measures current as a function of a potential ramp with superimposed pulses, yielding a peak current proportional to analyte concentration. nih.gov |

Sophisticated Sample Preparation Methodologies for Environmental Monitoring

The analysis of Benzene, 1-methyl-2-(3-methylphenoxy)- in environmental samples (e.g., water, soil, air) necessitates effective sample preparation to isolate the analyte from the matrix, eliminate interferences, and pre-concentrate it to levels compatible with instrumental detection. env.go.jpnih.gov

Several sophisticated methodologies can be employed:

Solid-Phase Extraction (SPE): This is a widely used technique for extracting organic compounds from aqueous samples. A water sample is passed through a cartridge containing a solid adsorbent (e.g., C18-bonded silica) that retains the analyte. The analyte is then eluted with a small volume of an organic solvent, achieving both extraction and concentration. e-bookshelf.de

Solid-Phase Microextraction (SPME): A solvent-free, versatile technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (liquid or headspace of a solid). The analyte partitions into the coating and is then thermally desorbed directly into the injector of a gas chromatograph. researchgate.net

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This method is used for extracting analytes from solid or semi-solid samples like soil and sediment. It uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption and extraction time compared to traditional methods like Soxhlet extraction.

Soxhlet and Ultrasonic Extraction: These are classical methods for solid samples. env.go.jpresearchgate.net Soxhlet extraction is a continuous extraction process that is thorough but can be time-consuming and use large volumes of solvent. researchgate.net Ultrasonic extraction uses high-frequency sound waves to facilitate solvent penetration into the sample matrix, offering a faster alternative. env.go.jp

Following extraction, a "clean-up" step, often using adsorption chromatography (e.g., with silica (B1680970) gel or Florisil), may be necessary to remove co-extracted interfering compounds before instrumental analysis. cdc.gov

| Technique | Applicable Matrix | Principle | Advantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water, Liquid Samples | Partitioning of analyte between liquid sample and solid sorbent. | High recovery, good concentration factor, reduced solvent use. e-bookshelf.de |

| Solid-Phase Microextraction (SPME) | Water, Air, Headspace of Solids | Equilibrium partitioning of analyte into a coated fiber. | Solvent-free, simple, integrates sampling and pre-concentration. researchgate.net |

| Pressurized Liquid Extraction (PLE) | Soil, Sediment, Solid Waste | Solvent extraction at elevated temperature and pressure. | Fast, efficient, low solvent consumption, can be automated. |

| Ultrasonic Extraction | Soil, Sediment, Solid Samples | Use of ultrasonic waves to enhance solvent extraction. | Faster than Soxhlet, relatively simple setup. env.go.jp |

Applications As a Chemical Intermediate and in Advanced Materials Science

Role of Benzene (B151609), 1-methyl-2-(3-methylphenoxy)- as a Precursor in Organic Synthesis

Benzene, 1-methyl-2-(3-methylphenoxy)- can serve as a valuable precursor in the synthesis of more complex molecules due to the reactivity of its aromatic rings and the stability of the ether linkage. The diaryl ether structure is a key component in many pharmaceuticals, agrochemicals, and other specialty chemicals. nih.gov

The synthesis of unsymmetrical diaryl ethers such as Benzene, 1-methyl-2-(3-methylphenoxy)- can be achieved through several established methods in organic chemistry. These methods provide pathways to this specific molecule, which can then be further functionalized.

Key Synthetic Routes:

Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.org For the synthesis of Benzene, 1-methyl-2-(3-methylphenoxy)-, this could involve the reaction of 2-bromotoluene (B146081) with 3-methylphenol or 3-bromotoluene (B146084) with 2-cresol in the presence of a copper catalyst and a base. acs.orgorganic-chemistry.org Modern variations of the Ullmann reaction utilize ligands to facilitate the coupling under milder conditions. nih.gov

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, this palladium-catalyzed cross-coupling reaction has been adapted for the synthesis of diaryl ethers (C-O bond formation). organic-chemistry.orgwikiwand.com This reaction offers a versatile and often higher-yielding alternative to the Ullmann condensation for the synthesis of complex diaryl ethers. princeton.edu

Other Metal-Catalyzed Couplings: Research has explored the use of other metal catalysts, such as nickel, in combination with photoredox catalysis to form diaryl ethers under mild conditions. acs.org

Metal-Free Synthesis: Methods utilizing diaryliodonium salts provide a metal-free alternative for the synthesis of unsymmetrical diaryl ethers with high regioselectivity. organic-chemistry.orgthieme-connect.com

Once synthesized, Benzene, 1-methyl-2-(3-methylphenoxy)- can undergo various electrophilic aromatic substitution reactions, allowing for the introduction of functional groups on either of the two aromatic rings. The positions of these substitutions will be directed by the activating methyl groups and the ether linkage. This functionalization is a key step in building more complex molecular architectures for use in drug discovery and other areas of chemical research.

Table 1: Predicted Physicochemical Properties of Benzene, 1-methyl-2-(3-methylphenoxy)-

| Property | Value |

|---|---|

| Molecular Formula | C14H14O |

| Molecular Weight | 198.26 g/mol |

| XLogP3 | 4.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

Data sourced from PubChem and are computationally predicted. uni.lu

Utilization in Polymer Chemistry as a Monomer or Building Block

The structure of Benzene, 1-methyl-2-(3-methylphenoxy)- suggests its potential use as a monomer or a building block in polymer chemistry. The presence of two aromatic rings linked by an ether bond is a common feature in high-performance polymers known for their thermal stability and chemical resistance.

Analogy to Phenoxy Resins: Phenoxy resins are thermoplastic polymers derived from the reaction of bisphenol A and epichlorohydrin. coherentmarketinsights.comfortunebusinessinsights.com They are known for their excellent adhesion, flexibility, and barrier properties, finding use in coatings, adhesives, and composites. patsnap.comcorrosionpedia.comhuntsman.com While not a direct precursor, the diaryl ether and methyl group functionalities of Benzene, 1-methyl-2-(3-methylphenoxy)- are reminiscent of the building blocks of phenoxy resins. If appropriately functionalized, for example, with hydroxyl or other reactive groups, it could be incorporated into similar polymer backbones to modify their properties.

Analogy to Poly(phenylene oxide) (PPO): Poly(phenylene oxide) is a high-performance thermoplastic synthesized through the oxidative coupling of substituted phenols, most commonly 2,6-dimethylphenol. uc.eduwikipedia.org PPO is valued for its high heat resistance, dimensional stability, and good mechanical properties. mdpi.com The methyl-substituted aromatic rings in Benzene, 1-methyl-2-(3-methylphenoxy)- are structurally related to the monomers used for PPO. This suggests that derivatives of this compound could potentially be used to create novel poly(aryl ether)s with tailored properties. The specific substitution pattern of Benzene, 1-methyl-2-(3-methylphenoxy)- could influence the resulting polymer's solubility, glass transition temperature, and processability.

Table 2: Comparison of Structural Features for Polymer Applications

| Compound/Polymer Class | Key Structural Features | Potential Impact on Polymer Properties |

|---|---|---|

| Benzene, 1-methyl-2-(3-methylphenoxy)- | Unsymmetrical diaryl ether, two methyl groups | May introduce asymmetry, affecting crystallinity and solubility. Methyl groups can enhance solubility and lower the glass transition temperature compared to unsubstituted analogs. |

| Phenoxy Resins | Polyhydroxyethers from bisphenol A | Excellent adhesion and flexibility due to hydroxyl groups. |

Potential Applications in Functional Materials

The field of advanced materials science is continually seeking novel organic molecules with specific electronic and optical properties. Diaryl ethers are known to be essential components in polymers that drive advancements in materials science. acs.org

Optoelectronic Devices: The thermal and chemical stability inherent to the diaryl ether framework is a desirable characteristic for materials used in optoelectronic devices, where longevity and reliability are critical. jsynthchem.com Polymers and small molecules incorporating structures similar to Benzene, 1-methyl-2-(3-methylphenoxy)- could potentially exhibit high glass transition temperatures and good film-forming properties, making them suitable for various device architectures. Further research into the photophysical properties of this compound and its derivatives would be necessary to fully assess its potential in these applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-methyl-2-(3-methylphenoxy)benzene, and how do they influence experimental design?

- Answer: The compound's boiling point (~227°C) and density (~0.887 g/mL) suggest it is a high-boiling, moderately dense liquid, requiring reflux conditions for reactions and careful solvent selection . Its refractive index (1.512) and stability under recommended storage conditions (avoiding heat and moisture) are critical for handling and reproducibility in synthesis . These properties guide solvent compatibility (e.g., aprotic solvents like DMF) and purification methods (e.g., distillation or chromatography) .

Q. How can researchers safely handle 1-methyl-2-(3-methylphenoxy)benzene in the laboratory?

- Answer: Based on analogous compounds, it likely requires PPE (gloves, goggles, lab coat) to avoid skin/eye irritation and respiratory protection to prevent inhalation hazards . Work should be conducted in a fume hood with spill containment protocols. Storage should prioritize inert conditions (dry, cool, under nitrogen) to prevent degradation .

Q. What synthetic routes are feasible for preparing 1-methyl-2-(3-methylphenoxy)benzene?

- Answer: A plausible method involves nucleophilic aromatic substitution, where 3-methylphenol reacts with a halogenated toluene derivative (e.g., 1-methyl-2-bromobenzene) in the presence of a base (K₂CO₃) and polar aprotic solvent (DMF) . Optimization may require temperature control (80–120°C) and monitoring via TLC/HPLC to track reaction progress .

Q. Which analytical techniques are suitable for characterizing this compound?

- Answer:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .

- GC-MS or HPLC for assessing purity and identifying byproducts .

- FT-IR to verify functional groups (e.g., ether C-O stretch near 1250 cm⁻¹) .